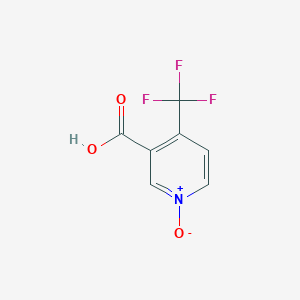
1-oxido-4-(trifluoromethyl)pyridin-1-ium-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-oxido-4-(trifluoromethyl)pyridin-1-ium-3-carboxylic acid: is a chemical compound with the molecular formula C7H4F3NO3 and a molecular weight of 207.11 g/mol. This compound is known for its unique structural properties, which include a trifluoromethyl group attached to a nicotinic acid moiety, along with an oxide group at the nitrogen atom. It is primarily used in scientific research and has applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Method 1: One common method involves the reaction of 4-amino-1,1,1-trifluoro-3-buten-2-one with methyl acrylate in the presence of a catalyst and an oxidant. The reaction is carried out at temperatures ranging from 25°C to 90°C for 30-60 minutes.
Method 2: Another method involves the use of 2,6-dichloro-4-trifluoromethyl nicotinic acid as a starting material. This compound is hydrogenated in the presence of palladium on carbon (Pd/C) and sodium acetate in ethanol.
Industrial Production Methods: The industrial production of 1-oxido-4-(trifluoromethyl)pyridin-1-ium-3-carboxylic acid typically follows the same synthetic routes as described above but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the trifluoromethyl group.
Reduction: Reduction reactions can occur at the nitro group, converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products:
Oxidation: Products include carboxylic acids and ketones.
Reduction: Products include amines and alcohols.
Substitution: Products vary depending on the nucleophile used but can include substituted pyridines and nicotinic acid derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in organic synthesis.
- Employed in the synthesis of various heterocyclic compounds.
Biology:
- Investigated for its potential as an enzyme inhibitor.
- Studied for its effects on cellular pathways and molecular targets.
Medicine:
- Explored for its potential therapeutic applications, particularly as an antiviral and anticancer agent.
Industry:
Mechanism of Action
The mechanism of action of 1-oxido-4-(trifluoromethyl)pyridin-1-ium-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can inhibit specific enzymes or interact with cellular receptors, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
- 4-(Trifluoromethyl)pyridine-3-carboxylic acid
- 4-(Trifluoromethyl)nicotinic acid
- Flonicamid Metabolite TFNA
Uniqueness:
- The presence of the oxide group at the nitrogen atom in 1-oxido-4-(trifluoromethyl)pyridin-1-ium-3-carboxylic acid distinguishes it from other similar compounds. This structural feature can influence its reactivity and biological activity, making it a valuable compound for specific research applications .
Properties
CAS No. |
178748-01-1 |
|---|---|
Molecular Formula |
C7H4F3NO3 |
Molecular Weight |
207.11 g/mol |
IUPAC Name |
1-oxido-4-(trifluoromethyl)pyridin-1-ium-3-carboxylic acid |
InChI |
InChI=1S/C7H4F3NO3/c8-7(9,10)5-1-2-11(14)3-4(5)6(12)13/h1-3H,(H,12,13) |
InChI Key |
BTCFYOXMNUMDFC-UHFFFAOYSA-N |
SMILES |
C1=C[N+](=CC(=C1C(F)(F)F)C(=O)O)[O-] |
Canonical SMILES |
C1=C[N+](=CC(=C1C(F)(F)F)C(=O)O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















